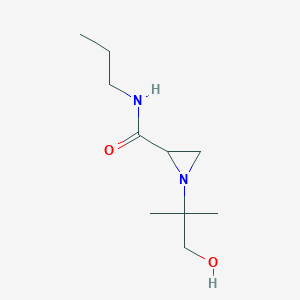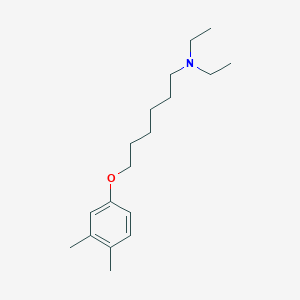![molecular formula C24H20N4S B5176563 N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea](/img/structure/B5176563.png)
N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the phenazine family of compounds, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea is not fully understood. However, it is believed to exert its biological effects through the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. This damage can lead to cell death, making N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea a potential therapeutic agent for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. Additionally, it has been shown to induce apoptosis (cell death) in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea in lab experiments is its broad-spectrum activity against various microorganisms. Additionally, its potential use as a photosensitizer in photodynamic therapy makes it a promising candidate for the treatment of cancer. However, one of the main limitations of using N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea in lab experiments is its potential toxicity, which must be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the study of N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea and its potential use in photodynamic therapy. Finally, more research is needed to evaluate the potential toxicity of the compound and its safety for human use.
Synthesemethoden
N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea can be synthesized through a multi-step process involving the reaction of dibenzo[a,c]phenazine with propyl isothiocyanate. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-dibenzo[a,c]phenazin-11-yl-N'-propylthiourea has been studied for its potential therapeutic applications in various fields of research. It has been shown to possess antimicrobial, antifungal, and anticancer properties. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
1-phenanthro[9,10-b]quinoxalin-11-yl-3-propylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4S/c1-2-13-25-24(29)26-15-11-12-20-21(14-15)28-23-19-10-6-4-8-17(19)16-7-3-5-9-18(16)22(23)27-20/h3-12,14H,2,13H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPYFAVCMQZAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]azepane](/img/structure/B5176484.png)
![1-(4-ethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5176491.png)
![1-(2,4-dimethylphenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5176492.png)
![1-(3,4-dimethylphenyl)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5176497.png)
![N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B5176502.png)
![1,2-dichloro-4-[(2,5-dimethoxyphenyl)sulfonyl]benzene](/img/structure/B5176509.png)


![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5176542.png)

![N-{2-[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B5176551.png)

![4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5176557.png)
